N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a fused benzofuropyrimidine core substituted with a phenyl group at position 3 and an acetamide moiety bearing a benzyl group. This structure combines a rigid bicyclic system with a flexible N-benzyl side chain, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
CAS No. |
877656-67-2 |
|---|---|
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
N-benzyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c29-21(26-15-17-9-3-1-4-10-17)16-27-22-19-13-7-8-14-20(19)32-23(22)24(30)28(25(27)31)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,29) |
InChI Key |
BUHNEMDJHUVDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a series of cyclization reactions starting from benzofuran and pyrimidine derivatives.
Substitution with a benzyl group: Benzylation can be performed under basic conditions using benzyl halides and strong bases.
Attachment of the acetamide group: The final acetamide group is introduced through amidation reactions involving acetic anhydride or acetamide under catalyzed conditions.
Industrial Production Methods
Industrial-scale production of such complex organic molecules typically employs automated synthesizers that allow precise control over reaction conditions. Techniques like solid-phase synthesis and microwave-assisted reactions are often used to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions on the benzofuro[3,2-d]pyrimidine ring.
Reduction: Certain functional groups within the molecule can be reduced, though this may be less common due to the stability of the core structure.
Substitution: Electrophilic and nucleophilic substitutions can occur at different sites, especially on the benzyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically performed using hydrogen gas in the presence of palladium catalysts or with reagents like lithium aluminum hydride.
Substitution: A range of halides and bases can be used, depending on the specific substitution reaction.
Major Products
The major products of these reactions include derivatives with modified functional groups, leading to potentially new compounds with different properties and applications.
Scientific Research Applications
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Acetamide Side Chain
N-(2-Methoxyphenyl) Substitution (Compound A)
A closely related analog, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (Compound A), replaces the benzyl group with a 2-methoxyphenyl substituent. This modification introduces electron-donating methoxy groups, which may enhance solubility or alter binding interactions.
- Molecular Formula : C₂₅H₁₉N₃O₅
- Molecular Weight : 441.44 g/mol
- Key Difference : The absence of the benzyl group reduces lipophilicity compared to the target compound .
Furanylmethyl Substitution (Compound B)
N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (Compound B) incorporates a furan-2-ylmethyl group at position 3 of the pyrimidine ring.
Core Heterocycle Variations
Thieno[2,3-d]pyrimidine Core (Compound C)
Compound C (2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide) replaces the benzofuropyrimidine core with a thienopyrimidine system.
- Impact : The sulfur atom in the thiophene ring may alter electronic properties and metabolic stability.
- Synthesis : Alkylation with arylchloroacetamides in DMF under mild heating (50–60°C) highlights synthetic accessibility .
Thieno[3,2-d]pyrimidine Core (Compound D)
N-(3-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-phenylacetamide (Compound D) features a propyl group at position 3 and a phenylacetamide side chain.
- Molecular Formula : C₂₄H₂₃N₃O₃S
- Purity : 95% (reported for commercial availability)
- Significance: The thieno core and propyl substitution suggest divergent pharmacokinetic profiles compared to benzofuro derivatives .
Pharmacological and Binding Properties
Immunoproteasome Inhibition (Compound Series 1–5)
A study on non-covalent β1i immunoproteasome inhibitors includes N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2), which shares the N-benzyl acetamide motif with the target compound. Key findings:
- Ki Values : Low/submicromolar inhibition (e.g., Compound 1: Ki = 0.2 µM).
- Binding Interactions : The benzyl group stabilizes interactions with Phe31 and Lys33 in the β1i subunit.
- Comparison: The benzofuropyrimidine core in the target compound may offer enhanced rigidity and selectivity over pyridinone-based analogs .
Table 1: Comparison of Key Properties
Biological Activity
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, with a focus on its anticancer and neuropharmacological effects.
Synthesis
The synthesis of this compound involves several steps including the formation of the benzofuro-pyrimidine core. The process typically includes:
- Formation of intermediates through nucleophilic substitution reactions.
- Cyclization to establish the fused benzofuro-pyrimidine structure.
- Purification using chromatographic techniques to obtain the final product in high purity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to N-benzyl derivatives. For instance, a closely related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), exhibited significant cytotoxicity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies indicated that DHFP interacts effectively with EGFR tyrosine kinase, a critical target in cancer therapy, suggesting a similar mechanism may be present for this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DHFP | HT29 | 12.5 | EGFR Inhibition |
| DHFP | DU145 | 15.0 | EGFR Inhibition |
Neuropharmacological Activity
The neuropharmacological profile of similar compounds has been explored through their interaction with GABAergic systems. A study on a related benzyl derivative indicated that while some compounds showed minimal anticonvulsant activity in pentylenetetrazole-induced seizures in mice, they demonstrated varying affinities for GABA receptors . This suggests that structural modifications in benzyl derivatives can influence their neuroactive properties.
Case Studies
-
Anticancer Efficacy : A comparative study evaluated the anticancer effects of various N-benzyl derivatives against different cancer cell lines. The results indicated that modifications at the 2-position of the acetamide significantly enhanced cytotoxicity.
- Findings : Compounds with electron-donating groups at specific positions showed improved activity compared to those with electron-withdrawing groups.
- Neuroactivity Assessment : In vivo experiments assessed the anticonvulsant potential of synthesized compounds using the PTZ model. While most derivatives did not exhibit significant activity compared to standard drugs like diazepam, two compounds showed a tendency towards anticonvulsant effects by prolonging survival times in treated animals .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
- The synthesis typically involves multi-step reactions, including cyclization of benzofuropyrimidinone cores, coupling with acetamide derivatives, and functional group modifications. Key steps include:
- Cyclocondensation : Formation of the benzofuropyrimidinone scaffold under reflux conditions using polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Reaction of the intermediate with N-benzyl bromoacetamide derivatives using base catalysts (e.g., K₂CO₃) to introduce the acetamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (benzofuropyrimidinone core) and the N-benzyl acetamide side chain .
- HRMS (High-Resolution Mass Spectrometry) : For exact molecular weight verification, particularly to distinguish between regioisomers .
- FT-IR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for dioxo groups) and amide bonds (N-H bend at ~3300 cm⁻¹) .
Q. What are standard reaction conditions to optimize yield in the final coupling step?
- Temperature : 60–80°C to balance reaction rate and side-product formation .
- Solvent : Dichloromethane (DCM) or acetonitrile for solubility and inertness .
- Catalyst : 1–5 mol% of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound?
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the benzofuropyrimidinone core may show electron-deficient regions, guiding derivatization strategies .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis of analogs with higher binding affinity .
Q. How to resolve contradictions in biological activity data across different assay models?
- Dose-response validation : Re-test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
- Metabolic stability analysis : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance across replicate experiments .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the dioxo groups .
- Stability-indicating HPLC : Monitor degradation products using gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .
Methodological Challenges
Q. How to design experiments to evaluate the compound’s photostability?
- Light exposure studies : Use a xenon lamp (ICH Q1B guidelines) to simulate UV/visible light stress. Analyze degradation via LC-MS and adjust formulation with antioxidants (e.g., BHT) if needed .
- Quantum yield calculation : Measure UV-Vis absorption changes under controlled irradiation to quantify photodegradation kinetics .
Q. What analytical approaches distinguish between tautomeric forms of the benzofuropyrimidinone core?
- Variable-temperature NMR : Observe chemical shift changes in DMSO-d₆ at 25–80°C to identify tautomeric equilibria .
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomers and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
